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molecular formula C11H23N3O2 B1629347 Ethyl 4-(4-aminobutyl)piperazine-1-carboxylate CAS No. 83089-23-0

Ethyl 4-(4-aminobutyl)piperazine-1-carboxylate

Cat. No. B1629347
M. Wt: 229.32 g/mol
InChI Key: QSTBSOVIUYYVQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04390697

Procedure details

6 g of ethyl 4-(4-acetamidobutyl)-piperazine-1-carboxylate were dissolved in a mixture of 12 ml of conc. hydrochloric acid and 24 ml of water and the solution was refluxed for 5 hours. The solution was then cooled to room temperature and made alkaline with potassium carbonate. The mixture was extracted 3 times with 100 ml of chloroform and the combined extracts were dried over MgSO4 and evaporated to dryness to obtain 4 g (79% yield) of ethyl 4-(4-aminobutyl)-piperazine-1-carboxylate in the form of a pale yellow oil which slowly solidified.
Name
ethyl 4-(4-acetamidobutyl)-piperazine-1-carboxylate
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([NH:4][CH2:5][CH2:6][CH2:7][CH2:8][N:9]1[CH2:14][CH2:13][N:12]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:11][CH2:10]1)(=O)C.C(=O)([O-])[O-].[K+].[K+]>Cl.O>[NH2:4][CH2:5][CH2:6][CH2:7][CH2:8][N:9]1[CH2:10][CH2:11][N:12]([C:15]([O:17][CH2:18][CH3:19])=[O:16])[CH2:13][CH2:14]1 |f:1.2.3|

Inputs

Step One
Name
ethyl 4-(4-acetamidobutyl)-piperazine-1-carboxylate
Quantity
6 g
Type
reactant
Smiles
C(C)(=O)NCCCCN1CCN(CC1)C(=O)OCC
Name
Quantity
12 mL
Type
solvent
Smiles
Cl
Name
Quantity
24 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the solution was refluxed for 5 hours
Duration
5 h
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted 3 times with 100 ml of chloroform
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts were dried over MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
NCCCCN1CCN(CC1)C(=O)OCC
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 79%
YIELD: CALCULATEDPERCENTYIELD 78.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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